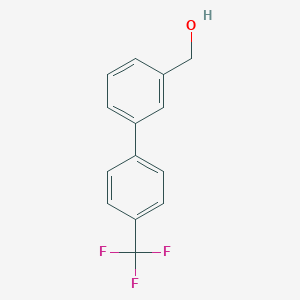

(4'-Trifluoromethylbiphenyl-3-yl)methanol

Description

Properties

IUPAC Name |

[3-[4-(trifluoromethyl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8,18H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKESULFFLXBNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560662 | |

| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126485-55-0 | |

| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126485-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4'-Trifluoromethylbiphenyl-3-yl)methanol (CAS 126485-55-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4'-Trifluoromethylbiphenyl-3-yl)methanol is a fluorinated aromatic alcohol that holds significant potential as a key building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group on the biphenyl scaffold imparts unique physicochemical properties, including increased metabolic stability and lipophilicity, which are highly desirable in drug design.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (4'-Trifluoromethylbiphenyl-3-yl)methanol, with a focus on providing practical insights for researchers in the field. While specific literature on this exact compound is sparse, this guide consolidates information on analogous structures and established synthetic methodologies to provide a robust framework for its preparation and use.

Introduction and Significance

The biphenyl moiety is a prevalent structural motif in a wide array of functional molecules, including numerous therapeutic agents.[2] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] The strong carbon-fluorine bond is resistant to metabolic degradation, and the -CF3 group can alter the electronic properties of the molecule, influencing its interactions with receptors and enzymes.[4]

(4'-Trifluoromethylbiphenyl-3-yl)methanol, by combining the biphenyl scaffold with a strategically placed trifluoromethyl group and a reactive hydroxymethyl group, represents a versatile intermediate for the synthesis of more complex molecules. The methanol functionality serves as a handle for further chemical transformations, allowing for its incorporation into a variety of molecular frameworks.

Key Physicochemical Properties (Computed)

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁F₃O | [5] |

| Molecular Weight | 252.23 g/mol | [5] |

| XLogP3 | 3.9 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthetic Routes and Methodologies

The most logical and widely applicable method for the synthesis of (4'-Trifluoromethylbiphenyl-3-yl)methanol is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and it is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[2]

Two primary disconnections are possible for the synthesis of the target molecule via Suzuki coupling:

-

Route A: Coupling of (3-(hydroxymethyl)phenyl)boronic acid with 1-bromo-4-(trifluoromethyl)benzene.

-

Route B: Coupling of (4-(trifluoromethyl)phenyl)boronic acid with 3-bromobenzyl alcohol.

Both routes are viable, and the choice of starting materials may depend on commercial availability and cost. Below is a representative protocol based on Route A.

Representative Synthesis via Suzuki-Miyaura Coupling (Route A)

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar substrates.[8]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(hydroxymethyl)phenyl)boronic acid (1.0 eq.), 1-bromo-4-(trifluoromethyl)benzene (1.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

-

Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed mixture of toluene and water (e.g., 4:1 v/v). To this, add potassium carbonate (2.0-3.0 eq.).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford (4'-Trifluoromethylbiphenyl-3-yl)methanol.

Alternative Synthesis: Reduction of the Corresponding Aldehyde

An alternative approach involves the synthesis of the corresponding aldehyde, 4'-trifluoromethyl-[1,1'-biphenyl]-3-carbaldehyde, via Suzuki coupling, followed by its reduction to the benzyl alcohol.

Reaction Scheme:

Caption: Reduction of the biphenyl aldehyde to the target alcohol.

Experimental Protocol:

-

Reaction Setup: Dissolve 4'-trifluoromethyl-[1,1'-biphenyl]-3-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq.) in portions.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor by TLC until the starting material is consumed.[9]

-

Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until gas evolution ceases. Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield (4'-Trifluoromethylbiphenyl-3-yl)methanol. Further purification by chromatography may be performed if necessary.[9]

Characterization and Analytical Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the biphenyl system, a singlet for the benzylic -CH₂- group, and a broad singlet for the hydroxyl proton. The aromatic region will likely exhibit complex splitting patterns due to the meta-substitution on one ring. The protons on the trifluoromethyl-substituted ring will appear as two doublets. The benzylic protons are expected to resonate around 4.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbon atoms. The trifluoromethyl group will appear as a quartet due to C-F coupling. The benzylic carbon is expected around 65 ppm. The aromatic carbons will resonate in the typical range of 120-145 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 252. A prominent fragment ion would likely be observed at m/z 233, corresponding to the loss of a hydroxyl radical. Another significant fragment would be the tropylium-like ion resulting from the biphenylmethyl cation. The fragmentation pattern of benzyl alcohols often includes a base peak at m/z 79.[10][11]

Applications in Drug Discovery and Materials Science

The (4'-Trifluoromethylbiphenyl-3-yl)methanol scaffold is of significant interest in drug discovery, particularly in the development of anti-inflammatory agents and other therapeutics.

Intermediate for COX-2 Inhibitors

The trifluoromethyl-substituted biphenyl moiety is a key structural feature in several selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib.[12] (4'-Trifluoromethylbiphenyl-3-yl)methanol can serve as a crucial intermediate for the synthesis of novel celecoxib analogues.[6][13] The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups to explore structure-activity relationships (SAR) in the design of new anti-inflammatory drugs.

Caption: Synthetic utility in developing novel COX-2 inhibitors.

Building Block for Bioactive Molecules

Beyond COX-2 inhibitors, the unique electronic and steric properties of this scaffold make it an attractive building block for a variety of other bioactive molecules. The trifluoromethyl group can enhance membrane permeability and metabolic stability, properties that are beneficial across a wide range of therapeutic targets.[3]

Safety and Handling

Based on safety data for structurally similar compounds, (4'-Trifluoromethylbiphenyl-3-yl)methanol should be handled with care in a well-ventilated area or a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may cause skin and eye irritation.

Conclusion

(4'-Trifluoromethylbiphenyl-3-yl)methanol is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. While detailed experimental data for this specific compound is not widely published, its synthesis can be reliably achieved through well-established methods such as the Suzuki-Miyaura cross-coupling reaction. The strategic combination of a biphenyl core, a trifluoromethyl group, and a reactive methanol functionality makes it a promising starting material for the development of novel therapeutics, especially in the area of anti-inflammatory drug discovery. This guide provides a solid foundation for researchers to confidently synthesize, characterize, and utilize this important chemical intermediate.

References

Sources

- 1. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. CN105198707A - 4-biphenyl methanol synthetic method - Google Patents [patents.google.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repositum.tuwien.at [repositum.tuwien.at]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. scispace.com [scispace.com]

- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

Comprehensive Technical Guide on [3-[4-(Trifluoromethyl)phenyl]phenyl]methanol

Executive Summary & Chemical Identity

As drug development increasingly relies on fluorinated biaryl scaffolds to optimize pharmacokinetic profiles, [3-[4-(trifluoromethyl)phenyl]phenyl]methanol (CAS: 126485-55-0) has emerged as a highly versatile synthetic intermediate. Structurally, it consists of a central phenyl ring substituted with a hydroxymethyl group at the 1-position and a 4-(trifluoromethyl)phenyl group at the 3-position.

The strategic placement of the strongly electron-withdrawing trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the hydroxymethyl (-CH₂OH) group serves as a critical hydrogen-bonding vector or a synthetic handle for further functionalization. This whitepaper details the physicochemical profiling, optimized synthetic methodologies, and pharmacological applications of this crucial building block.

Structural & Physicochemical Profiling

Understanding the baseline properties of this compound is essential for predicting its behavior in both synthetic reactions and biological systems. The quantitative data is summarized below.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | [3-[4-(trifluoromethyl)phenyl]phenyl]methanol |

| IUPAC Name | (4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol |

| CAS Registry Number | 126485-55-0 |

| Molecular Formula | C₁₄H₁₁F₃O |

| Molecular Weight | 252.23 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility Profile | Soluble in DCM, EtOAc, DMSO; Insoluble in H₂O |

Retrosynthetic Analysis & Mechanistic Pathways

The most efficient and scalable route to synthesize this biaryl system is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. The logical retrosynthetic disconnection cleaves the C-C bond between the two aromatic rings, leading to two commercially available precursors: 3-(hydroxymethyl)phenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene .

The causality behind selecting the Suzuki-Miyaura coupling lies in its exceptional functional group tolerance. It allows the cross-coupling to proceed without the need to protect the reactive -CH₂OH group, thereby bypassing inefficient protection/deprotection cycles[1]. Furthermore, the -CF₃ group on the electrophile lowers the electron density of the C-Br bond, highly accelerating the initial oxidative addition step by the Palladium(0) catalyst.

Suzuki-Miyaura cross-coupling synthesis of the target biaryl compound.

Step-by-Step Synthesis Protocol

To ensure high yields and purity, the reaction parameters must be carefully controlled. Table 2 outlines standard optimization conditions for this class of biaryl couplings[1],[2].

Table 2: Optimization of Suzuki-Miyaura Coupling Parameters

| Entry | Catalyst (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 85 |

| 2 | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 92 |

| 3 | Pd(OAc)₂ (5%) + SPhos | K₃PO₄ (2.0) | Toluene | 100 | 95 |

Self-Validating Experimental Protocol (Based on Entry 1)

Objective: Synthesize the target biaryl methanol with >95% purity.

-

Reaction Setup & Degassing: In a Schlenk flask, dissolve 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv) and 3-(hydroxymethyl)phenylboronic acid (1.2 equiv) in a Toluene/Deionized Water (4:1 v/v) mixture.

-

Causality: The biphasic system ensures both the organic substrates and the inorganic base remain solvated, facilitating the formation of the reactive boronate complex required for transmetalation. Degas the mixture by sparging with Argon for 15 minutes to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

-

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.0 equiv) under a positive stream of Argon.

-

Reflux: Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

-

Monitoring (Self-Validation Checkpoint): Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1).

-

Causality: The target product will exhibit a significantly lower Retention factor (Rf) than the starting bromide due to the polar hydroxyl group, providing immediate visual confirmation of conversion.

-

-

Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: Na₂SO₄ is chosen over MgSO₄ as it effectively removes residual water without sequestering or trapping the polar biaryl product.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane to Ethyl Acetate.

Step-by-step experimental workflow for synthesis, purification, and validation.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectroscopic signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃): A diagnostic singlet at ~4.7 ppm integrating for 2 protons corresponding to the -CH₂- group. A broad, exchangeable singlet at ~1.8 ppm for the -OH proton. The aromatic region (7.3 - 7.8 ppm) will display a complex multiplet integrating for 8 protons, deshielded by the -CF₃ group.

-

¹⁹F NMR (376 MHz, CDCl₃): A sharp, definitive singlet at ~ -62.5 ppm, confirming the presence of the intact trifluoromethyl group.

-

HRMS (ESI): Calculated for C₁₄H₁₁F₃O [M-H]⁻ m/z 251.0684; observed mass must fall within 5 ppm error to validate the molecular formula.

Applications in Medicinal Chemistry & Drug Development

Biaryl methanols are privileged pharmacophores. The specific substitution pattern of [3-[4-(trifluoromethyl)phenyl]phenyl]methanol makes it a highly sought-after intermediate in several therapeutic areas:

-

Indoleamine 2,3-dioxygenase (IDO) Inhibitors: This compound is utilized to synthesize modulators of the IDO enzyme. IDO catabolizes tryptophan into kynurenine, a process that suppresses T-cell activation in the tumor microenvironment. By incorporating this biaryl scaffold into IDO inhibitors, researchers can block this pathway, thereby restoring immune surveillance and enhancing the efficacy of anti-cancer immunotherapies[3].

-

Bronchodilating Agents: The structural motif is also a key intermediate in the development of novel diazaheteroaryl compounds. These derivatives act as potent bronchodilators used to treat respiratory vasoconstriction and asthma, leveraging the lipophilicity of the -CF₃ group to achieve optimal tissue penetration[4].

Mechanism of action for biaryl-derived IDO inhibitors in tumor immunotherapy.

References

1.[4] Title: WO2010097410A1 - Novel bronchodilating diazaheteroaryls | Source: Google Patents | URL: 4 2.[3] Title: WO2009073620A2 - Ido inhibitors | Source: Google Patents | URL: 3 3.[1] Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Source: Organic Process Research & Development - ACS Publications | URL: 1 4.[2] Title: 3-Bromobenzaldehyde | High-Purity Aromatic Aldehyde | Source: Benchchem | URL: 2

Sources

4'-Trifluoromethyl-3-hydroxymethylbiphenyl properties

An In-Depth Technical Guide to 4'-Trifluoromethyl-3-hydroxymethylbiphenyl in Medicinal Chemistry

Introduction & Chemical Identity

The compound 4'-Trifluoromethyl-3-hydroxymethylbiphenyl (CAS: 126485-55-0), formally named [3-[4-(trifluoromethyl)phenyl]phenyl]methanol, is a highly specialized fluorinated building block utilized extensively in pharmaceutical research and medicinal chemistry[1]. Featuring a rigid biphenyl core substituted with a lipophilic trifluoromethyl (-CF₃) group and a reactive hydroxymethyl (-CH₂OH) handle, this molecule serves as a critical intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) modulators[2]. These modulators are therapeutic agents designed to treat metabolic disorders such as dyslipidemia, hypercholesterolemia, obesity, and diabetes[3].

Physicochemical Properties

Understanding the physicochemical profile of 4'-Trifluoromethyl-3-hydroxymethylbiphenyl is essential for predicting its behavior in synthetic workflows and its contribution to the pharmacokinetic properties of final drug candidates.

| Property | Value |

| Chemical Name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol |

| CAS Registry Number | 126485-55-0 |

| Molecular Formula | C₁₄H₁₁F₃O |

| Molecular Weight | 252.23 g/mol |

| LogP (Lipophilicity) | 3.73 |

| Topological Polar Surface Area (TPSA) | 20.2 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Data sourced from PubChem and chemical supplier databases[1][4].

Mechanistic Role in Medicinal Chemistry

The architectural design of 4'-Trifluoromethyl-3-hydroxymethylbiphenyl is not arbitrary; each functional group plays a specific, causal role in drug development[5]:

-

The Trifluoromethyl (-CF₃) Group: The incorporation of fluorine atoms into organic molecules is a proven strategy to modulate lipophilicity, pKa, and bioavailability[5]. The -CF₃ group significantly increases the compound's LogP (3.73), enhancing its ability to permeate lipid bilayers[4]. Furthermore, the strong C-F bonds provide exceptional metabolic stability, shielding the aromatic ring from rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

-

The Biphenyl Core: The biphenyl structure acts as a rigid, hydrophobic spacer. In the context of PPAR modulators, this rigidity is crucial for properly orienting the pharmacophore within the lipophilic ligand-binding domain (LBD) of the PPAR receptor, ensuring high-affinity binding[2].

-

The Hydroxymethyl Handle: The primary alcohol (-CH₂OH) at the meta-position of the proximal phenyl ring is a versatile synthetic node. It allows for straightforward functionalization—most commonly conversion into a leaving group (such as a chloride or bromide) or oxidation to an aldehyde. This enables the rapid assembly of complex ether or amine linkages to complete the final drug molecule[3].

Experimental Workflows & Protocols

To utilize 4'-Trifluoromethyl-3-hydroxymethylbiphenyl in the synthesis of PPAR modulators, the hydroxymethyl group is typically converted into a more reactive chloromethyl intermediate, specifically 3-(chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl[3]. The following protocol describes a robust, self-validating system for this transformation using thionyl chloride (SOCl₂).

Protocol: Synthesis of 3-(chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl Causality & Validation: Thionyl chloride is chosen for its efficiency and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying downstream purification. Dimethylformamide (DMF) is used as a catalyst to form the highly reactive Vilsmeier-Haack type intermediate, which accelerates the chlorination process.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent (e.g., 2.52 g, 10 mmol) of 4'-Trifluoromethyl-3-hydroxymethylbiphenyl in 25 mL of anhydrous dichloromethane (DCM).

-

Catalysis: Add a catalytic amount of anhydrous DMF (approx. 0.1 mL).

-

Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: The reaction is highly exothermic; cooling prevents the formation of unwanted side products and controls the release of gaseous byproducts.

-

Reagent Addition: Dropwise, add 1.5 equivalents (1.1 mL, 15 mmol) of thionyl chloride (SOCl₂) over 15 minutes.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system. The starting material (alcohol) will appear as a lower Rf spot, while the product (chloride) will migrate higher due to the loss of the hydrogen-bonding hydroxyl group.

-

Quenching & Extraction: Once TLC indicates complete consumption of the starting material, carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with DCM (3 x 20 mL).

-

Washing & Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual HCl, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude chloromethyl intermediate, which can typically be used in subsequent pharmacophore coupling steps without further purification.

Signaling Pathway & Synthetic Application Diagram

The following diagram illustrates the synthetic progression of 4'-Trifluoromethyl-3-hydroxymethylbiphenyl into an active PPAR modulator, and its subsequent biological mechanism of action.

Figure 1: Synthetic workflow and biological pathway of 126485-55-0 derived PPAR modulators.

References

-

PubChem. "4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003". National Institutes of Health (NIH). URL:[Link]

-

Molaid. "3-(chloromethyl)-4′-(trifluoromethyl)-1,1′-biphenyl - CAS 613240-28-1". Molaid Chemical Database. URL:[Link]

- Google Patents. "US20030225158A1 - Compounds that modulate PPAR activity and methods for their preparation". United States Patent and Trademark Office.

Sources

- 1. 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016055901A1 - Substituted amide compounds - Google Patents [patents.google.com]

- 3. 3-(chloromethyl)-4′-(trifluoromethyl)-1,1′-biphenyl - CAS号 613240-28-1 - 摩熵化学 [molaid.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. alchempharmtech.com [alchempharmtech.com]

Technical Whitepaper: Physicochemical Profiling and Synthesis of (4'-Trifluoromethylbiphenyl-3-yl)methanol

Executive Summary & Pharmacological Rationale

(4'-Trifluoromethylbiphenyl-3-yl)methanol is a highly versatile biphenyl building block prominently utilized in medicinal chemistry and advanced materials science. The strategic incorporation of a trifluoromethyl (–CF₃) group at the 4'-position fundamentally alters the molecule's pharmacokinetic profile. The strong electron-withdrawing nature of the –CF₃ moiety increases lipophilicity (LogP) while simultaneously blocking critical sites of cytochrome P450-mediated oxidative metabolism, thereby enhancing metabolic stability.

Conversely, the meta-substituted hydroxymethyl (–CH₂OH) group provides an essential polar contact for hydrogen bonding. It serves as a highly reactive synthetic handle for downstream functionalization, such as oxidation to an aldehyde or conversion into a leaving group for nucleophilic substitution.

Molecular Architecture & Physicochemical Properties

The exact molecular formula of (4'-Trifluoromethylbiphenyl-3-yl)methanol is C₁₄H₁₁F₃O [1]. The structure consists of a biphenyl core (C₁₂) substituted with a trifluoromethyl group (CF₃) on one ring and a hydroxymethyl group (CH₂OH) on the other, bringing the total heavy atom count to 18.

Table 1: Physicochemical and Structural Parameters

| Parameter | Value |

| Chemical Name | (4'-Trifluoromethylbiphenyl-3-yl)methanol |

| CAS Registry Number | 126485-55-0 |

| Molecular Formula | C₁₄H₁₁F₃O |

| Molecular Weight | 252.23 g/mol |

| Exact Mass | 252.0762 Da |

| PubChem CID | 14468003 |

| Topological Polar Surface Area (TPSA) | 20.2 Ų |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most efficient and scalable method for constructing the biphenyl core of (4'-Trifluoromethylbiphenyl-3-yl)methanol is the Suzuki-Miyaura cross-coupling reaction[2]. This palladium-catalyzed methodology is selected due to its high functional group tolerance, allowing the reaction to proceed without the need to protect the primary alcohol.

Mechanistic Causality:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C–Br bond of the aryl halide, forming a Pd(II) intermediate.

-

Base Activation: Potassium carbonate (K₂CO₃) activates the boronic acid by forming a negatively charged boronate complex, which is highly nucleophilic.

-

Transmetalation: The aryl group transfers from the activated boron to the Pd(II) center.

-

Reductive Elimination: The two aryl groups couple to form the biphenyl C–C bond, regenerating the active Pd(0) catalyst.

Self-Validating Experimental Protocol:

-

Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, charge (3-bromophenyl)methanol (1.0 equiv) and (4-(trifluoromethyl)phenyl)boronic acid (1.2 equiv).

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst and K₂CO₃ (2.5 equiv) as the base. Causality note: The bidentate dppf ligand sterically suppresses undesired homocoupling side reactions.

-

Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and deionized water. The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

-

Reaction Execution: Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction via TLC or LC-MS until the complete consumption of the aryl bromide is observed.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Suzuki-Miyaura cross-coupling synthesis workflow.

Analytical Characterization Workflow

To ensure high scientific integrity and definitively validate the molecular formula (C₁₄H₁₁F₃O) and weight (252.23 g/mol ), a rigorous analytical workflow must be employed on the purified product.

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode or atmospheric pressure chemical ionization (APCI) is utilized. The exact mass should be observed at m/z 252.0762. The presence of the [M-H]⁻ or[M-H₂O+H]⁺ ion confirms the intact mass and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): The hydroxymethyl group will present a diagnostic singlet (or doublet if coupled to the OH) around δ 4.7–4.8 ppm (2H, –CH₂–). The aromatic region (δ 7.3–7.8 ppm) will integrate to 8 distinct protons, confirming the disubstituted biphenyl system.

-

¹⁹F NMR: A sharp, diagnostic singlet around δ -62.5 ppm will confirm the presence of the intact trifluoromethyl group.

-

Downstream purification and analytical validation workflow.

References

-

Title: PubChem Compound Summary for CID 14468003, 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol Source: National Center for Biotechnology Information (PubChem) URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, Vol. 95, Issue 7 (1995) URL: [Link]

Sources

A Comprehensive Technical Guide to 3-(4-Trifluoromethylphenyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is critical for reproducibility and safety in research. 3-(4-Trifluoromethylphenyl)benzyl alcohol is known by several synonyms, and its identity is definitively established by its CAS number.

While the specific compound "3-(4-Trifluoromethylphenyl)benzyl alcohol" is not widely indexed with a unique CAS number, its constituent isomers and closely related structures are well-documented. For the purpose of this guide, we will also draw on data from its isomers, such as 3-(Trifluoromethyl)benzyl alcohol and 4-(Trifluoromethyl)benzyl alcohol, to infer properties and reactivity, as is common practice in early-stage research.

Synonyms and Related Compound Names:

-

3-(Trifluoromethyl)benzenemethanol[2]

Table 1: Chemical Identifiers of Isomeric Precursors

| Identifier | 3-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzyl alcohol |

| IUPAC Name | [3-(Trifluoromethyl)phenyl]methanol[2] | [4-(Trifluoromethyl)phenyl]methanol[6] |

| CAS Number | 349-75-7[1][2] | 349-95-1[5][7] |

| Molecular Formula | C8H7F3O[2][3] | C8H7F3O[7][8] |

| Molecular Weight | 176.14 g/mol [3] | 176.14 g/mol [7][8] |

| PubChem CID | 67681[2] | 67684[6][7] |

Physicochemical Properties and the Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.[9] Replacing a hydrogen atom with a fluorine or a trifluoromethyl group can block metabolic hotspots and deactivate aromatic rings, leading to a longer half-life and reduced drug dosage.[9]

Table 2: Physicochemical Data of Isomeric Precursors

| Property | 3-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzyl alcohol |

| Appearance | Clear colorless to pale yellow liquid[3] | Colorless to light yellow liquid[7] |

| Boiling Point | 214.4°C at 760 mmHg[3] | 78-80°C at 4 mmHg[5][8] |

| Density | 1.295 g/cm³[3] | 1.286 g/mL at 25°C[8] |

| Flash Point | 84°C[3] | 101°C[5] |

| Refractive Index | Not available | 1.459[5][8] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[4] | Keep in dark place, Sealed in dry, Room Temperature.[8] |

The presence of the -CF3 group in the 3- or 4-position of the benzyl alcohol significantly impacts its electronic properties, making the hydroxyl group more acidic compared to unsubstituted benzyl alcohol. This has direct implications for its reactivity in subsequent synthetic steps.

Synthesis and Reaction Mechanisms

The synthesis of trifluoromethylphenyl benzyl alcohols typically involves the reduction of the corresponding benzoic acid or the hydrolysis of a benzyl halide. Understanding the nuances of these synthetic routes is crucial for optimizing yield and purity.

Workflow for the Synthesis of Trifluoromethyl-Substituted Benzyl Alcohols

Caption: General synthetic workflow for producing trifluoromethyl-substituted benzyl alcohols.

Experimental Protocol 1: Reduction of 4-Alkoxy-3-trifluoromethylbenzoic Acid

This method, adapted from patent literature, demonstrates the reduction of a substituted benzoic acid to the corresponding benzyl alcohol using diisobutylaluminum hydride (DIBAL-H). This approach is noted for its high conversion ratio while suppressing the reduction of the trifluoromethyl group.[10]

Materials:

-

4-alkoxy-3-trifluoromethylbenzoic acid (Compound I)

-

Diisobutylaluminum hydride (DIBAL) solution (e.g., 25% in toluene)

-

Inert solvent (e.g., Tetrahydrofuran - THF)

-

Methanol

-

2N Hydrochloric acid

Procedure:

-

Under a nitrogen atmosphere, dissolve the starting benzoic acid derivative (1 equivalent) in THF.[10]

-

Add the DIBAL solution (4 to 6 equivalents) dropwise to the solution of the benzoic acid.[10]

-

Heat the reaction mixture to 50°C and stir for 2 hours.[10]

-

After cooling to room temperature, cautiously add methanol dropwise to quench the excess DIBAL.[10]

-

The resulting solution is then added dropwise to 2N hydrochloric acid and stirred at 50-60°C for 30 minutes to facilitate workup.[10]

-

The product, 4-alkoxy-3-trifluoromethylbenzyl alcohol, can then be extracted using a suitable organic solvent and purified by standard methods.

Experimental Protocol 2: Synthesis from m-trifluoromethyl benzyl chloride

This protocol, derived from patent documentation, illustrates the synthesis via hydrolysis of a benzyl halide, a common and scalable industrial method.[11]

Materials:

-

m-trifluoromethyl benzyl chloride

-

Sodium acetate

-

Methanol

-

Autoclave

Procedure:

-

Charge a high-pressure autoclave with m-trifluoromethyl benzyl chloride (1 equivalent), sodium acetate (e.g., 1.5 equivalents), and methanol.[11]

-

Heat the sealed autoclave to 160°C with stirring and maintain for 12 hours. Progress can be monitored by Gas Chromatography (GC).[11]

-

After the reaction is complete, cool the vessel to room temperature.

-

Filter the reaction mixture to remove inorganic salts, washing the filter cake with methanol.[11]

-

Combine the filtrates and remove methanol and the byproduct methyl acetate by atmospheric distillation.[11]

-

The final product, m-trifluoromethyl-benzyl-alcohol, is obtained by vacuum distillation.[11]

Applications in Drug Discovery and Organic Synthesis

The unique properties conferred by the trifluoromethyl group make these benzyl alcohols highly valuable intermediates.

-

Pharmaceutical Development: These compounds are crucial building blocks in the synthesis of pharmaceuticals. The trifluoromethyl group can enhance biological activity, making them useful in developing drugs for neurological disorders.[7] They are also intermediates in the synthesis of serotonin uptake inhibitors, which have applications as antidepressants.[12][13]

-

Organic Synthesis: As versatile reagents, they are used to introduce the trifluoromethylphenyl moiety into more complex molecules.[7] This is particularly relevant in the synthesis of specialty chemicals and advanced materials where fine-tuning of chemical properties is essential.[7]

-

Glycosylation Chemistry: Recent studies have shown that using trifluoromethyl-substituted benzyl protecting groups on glucosyl donors can significantly increase 1,2-cis-selectivity in glycosylation reactions. This is a critical challenge in carbohydrate chemistry and the synthesis of complex oligosaccharides.[14]

Logical Flow of Application in Medicinal Chemistry

Caption: Influence of the trifluoromethylphenyl moiety in drug design.

Safety and Handling

As with all laboratory chemicals, proper safety precautions are essential when handling trifluoromethyl-substituted benzyl alcohols.

-

Hazards: These compounds are generally considered irritants, causing skin and serious eye irritation. They may also cause respiratory irritation.[4][8]

-

Precautions: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Avoid breathing vapors or mists.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[4] Seek medical attention if irritation persists.

Conclusion

3-(4-Trifluoromethylphenyl)benzyl alcohol and its isomers are more than just chemical intermediates; they are enabling tools for innovation in science. Their unique combination of properties, driven by the powerful trifluoromethyl group, provides chemists with a reliable way to enhance the performance of molecules in both medicinal and material science contexts. A thorough understanding of their synthesis, reactivity, and applications is essential for any researcher looking to leverage the power of fluorine chemistry in their work.

References

- ChemBK. (2024, April 9). 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.

- MilliporeSigma. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl alcohol.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-(trifluoromethyl)benzyl alcohol.

- Fisher Scientific. (n.d.). CAS RN 349-75-7.

- Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzyl alcohol.

- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol.

- LabSolutions. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.

- Google Patents. (1979, October 3).

- PubChem. (n.d.). 3-(Trifluoromethyl)benzylic alcohol.

- Thermo Fisher Scientific. (2025, December 22). 3-(Trifluoromethyl)

- Apollo Scientific. (n.d.). 4-(Trifluoromethyl)benzyl alcohol.

- Home Sunshine Pharma. (n.d.). 3-(Trifluoromethyl)benzyl Alcohol CAS 349-75-7.

- Google Patents. (2017, July 28). 4-ALKOXY-3-(TRIFLUOROMETHYL)

- Google Patents. (n.d.).

- ChemicalBook. (2026, January 13). 4-(Trifluoromethyl)benzyl alcohol.

- CymitQuimica. (n.d.). CAS 446-65-1: 4-Methyl-α-(trifluoromethyl)benzenemethanol.

- PubChem. (n.d.). [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol.

- PubChem. (n.d.). 4-(Trifluoromethyl)benzenemethanol.

- Wikipedia. (n.d.). Benzyl alcohol.

- Google Patents. (2011, November 9). CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.

- AChemBlock. (2026, February 21). 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol 95%.

- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- European Patent Office. (2005, April 21). PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL (EP 1673329 B1).

- CAS Common Chemistry. (n.d.). 4-Methoxy-α-(trifluoromethyl)benzenemethanol.

- The Royal Society of Chemistry. (n.d.). Contents.

- PMC. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.

- PubChemLite. (n.d.). 4-(trifluoromethyl)benzyl alcohol (C8H7F3O).

- Chemrio. (n.d.). (3,5-Bis(trifluoromethyl)phenyl)methanol; fxffr c1q exfff.

Sources

- 1. CAS RN 349-75-7 | Fisher Scientific [fishersci.com]

- 2. 3-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethyl)benzyl Alcohol CAS 349-75-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. fishersci.com [fishersci.com]

- 5. 349-95-1 Cas No. | 4-(Trifluoromethyl)benzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 6. 4-(Trifluoromethyl)benzenemethanol | C8H7F3O | CID 67684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-(Trifluoromethyl)benzyl alcohol | 349-95-1 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]

- 12. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 13. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 14. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoromethylbiphenyl Methanols: A Privileged Motif for Lipophilic Ligand Design

Topic: Trifluoromethylbiphenyl Methanol Derivatives in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the trifluoromethylbiphenyl methanol scaffold represents a convergence of three critical design elements: the metabolic stability of the trifluoromethyl (

This guide analyzes the utility of this motif in drug discovery, specifically for targets requiring deep lipophilic pocket engagement (e.g., nuclear receptors, G-protein coupled receptors like GPR88, and antimicrobial targets). We provide a technical breakdown of the structure-activity relationships (SAR), robust synthetic protocols for accessing these derivatives, and the mechanistic rationale for their deployment in lead optimization.

Structural Rationale & Pharmacophore Analysis

The efficacy of trifluoromethylbiphenyl methanol derivatives stems from specific physicochemical properties that address common attrition points in drug discovery: metabolic liability and poor membrane permeability.

The Fluorine Effect ( )

The trifluoromethyl group is not merely a "fatty" substituent; it is a metabolic shield.[1]

-

Metabolic Blocking: Placing a

group at the para-position of the distal phenyl ring blocks Cytochrome P450-mediated oxidation, a common clearance pathway for biphenyl drugs. -

Electronic Modulation: The strong electron-withdrawing nature (

) of -

Lipophilicity: It significantly increases

(

The Methanol "Anchor"

While the biphenyl tail provides affinity, the methanol moiety (

-

H-Bonding: The hydroxyl group serves as both a donor and acceptor, critical for orienting the molecule within the active site (e.g., interacting with serine or threonine residues).

-

Chirality: The benzylic carbon is a stereocenter. Enantiomers often exhibit distinct biological profiles (eutomer vs. distomer), necessitating asymmetric synthesis or chiral resolution.

Synthetic Strategies

The construction of trifluoromethylbiphenyl methanols typically follows a convergent approach, utilizing transition-metal catalyzed cross-couplings followed by carbonyl manipulation.

Core Synthetic Pathway (Suzuki-Miyaura / Reduction)

The most robust route involves the coupling of a trifluoromethyl-phenylboronic acid with a bromobenzaldehyde, followed by reduction or Grignard addition.

DOT Diagram: Synthetic Workflow

Caption: Convergent synthesis of trifluoromethylbiphenyl methanols via Suzuki coupling and carbonyl modification.

Experimental Protocols

The following protocols are designed for scalability and reproducibility in a medicinal chemistry setting.

Protocol A: Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Objective: Create the biaryl core.

-

Reagents:

-

4-Bromobenzaldehyde (1.0 eq)

-

4-(Trifluoromethyl)phenylboronic acid (1.2 eq)

-

Palladium tetrakis(triphenylphosphine) (

) (5 mol%) -

Potassium carbonate (

) (2.0 eq) -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

-

-

Procedure:

-

Charge a reaction vial with the aryl halide, boronic acid, and base.

-

Add degassed solvent mixture.

-

Add catalyst under an inert atmosphere (

or -

Heat to 90°C for 12–16 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Protocol B: Reduction to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Objective: Generate the primary alcohol handle.

-

Reagents:

-

Biphenyl aldehyde intermediate (from Protocol A)

-

Sodium Borohydride (

) (1.5 eq) -

Solvent: Methanol (anhydrous)

-

-

Procedure:

-

Dissolve the aldehyde in MeOH at 0°C .

-

Add

portion-wise over 10 minutes (gas evolution). -

Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Quench: Carefully add saturated

solution. -

Extraction: Remove MeOH under vacuum, extract aqueous residue with DCM (

). -

Yield: Typically >90% quantitative conversion; often requires no chromatography if the starting material was pure.

-

Medicinal Chemistry Applications & Case Studies

Case Study: GPR88 Agonists

GPR88 is an orphan GPCR implicated in CNS disorders. Research has identified the trifluoromethylbiphenyl moiety as a critical lipophilic tail that occupies a hydrophobic pocket within the receptor.

-

Role of the Methanol Derivative: In the synthesis of GPR88 agonists, the biphenyl methanol often serves as a key intermediate. It is converted to a carbamate or amine linker to attach the "head" group (e.g., a substituted cyclopropane).

-

SAR Insight: Substitution of the

group with smaller halogens (

Antimicrobial Agents (MRSA)

Derivatives containing the 3,5-bis(trifluoromethyl)phenyl motif have shown potency against Methicillin-resistant Staphylococcus aureus (MRSA).

-

Mechanism: These compounds disrupt bacterial membrane integrity. The biphenyl scaffold intercalates into the lipid bilayer, while the polar methanol/amine head group interacts with the phosphate heads of the membrane lipids.

-

Data Summary:

| Compound Class | R-Group (Distal) | MIC (MRSA) ( | LogP | Notes |

| Biphenyl Methanol | 4- | 4–8 | 4.2 | Good baseline activity |

| Biphenyl Methanol | 3,5-bis( | 0.5–1 | 5.1 | Enhanced lipophilicity increases potency |

| Biphenyl Methanol | 4- | >64 | 3.5 | Loss of activity (metabolic instability) |

Antimalarial Analogs

Historically, diaryl methanols (like lumefantrine) have been pivotal in treating malaria. The trifluoromethylbiphenyl methanol scaffold mimics this pharmacophore.

-

Mode of Action: Inhibition of hemozoin formation. The hydroxyl group forms a hydrogen bond with the heme iron or propionate side chains, while the biphenyl system engages in

-

Logical Pathway: SAR Decision Tree

When optimizing a hit containing this scaffold, use the following decision logic to refine properties.

DOT Diagram: SAR Optimization Logic

Caption: Decision tree for optimizing trifluoromethylbiphenyl methanol leads based on ADME/Potency data.

References

-

Bi, Y. et al. (2014). "Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor." ACS Chemical Neuroscience. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (2025). "(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol."[2] National Center for Biotechnology Information. Link[2]

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

An In-depth Technical Guide to Bioisosteric Replacement Utilizing (4'-Trifluoromethylbiphenyl-3-yl)methanol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic application of (4'-Trifluoromethylbiphenyl-3-yl)methanol as a core scaffold in bioisosteric replacement. We will delve into the foundational principles of bioisosterism, the unique advantages conferred by the trifluoromethyl and biphenyl moieties, and practical, field-proven methodologies for its synthesis and application.

The Rationale for Bioisosteric Replacement in Modern Drug Discovery

Bioisosterism is a cornerstone strategy in medicinal chemistry, involving the substitution of a specific functional group or moiety within a biologically active molecule with another that retains similar physicochemical properties.[1] The objective is to modulate the molecule's pharmacokinetic and pharmacodynamic profile—enhancing efficacy, improving metabolic stability, reducing toxicity, or altering selectivity.[2] Non-classical bioisosteres, which may not share the same number of atoms or electronic configuration but produce similar biological effects, have become particularly valuable in overcoming the limitations of lead compounds.[1]

The Trifluoromethyl Group: A "Superstar" in Medicinal Chemistry

The trifluoromethyl (-CF3) group is a powerful tool in drug design due to its unique combination of properties.[3][4] Its strategic incorporation can significantly enhance a drug candidate's metabolic stability and overall pharmacokinetic profile.[5][6]

Key attributes of the -CF3 group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[5] This "metabolic switching" can block known sites of metabolism, leading to a longer drug half-life and improved bioavailability.[5]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[2][3] This property is crucial for drugs targeting the central nervous system.[2]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can influence the pKa of nearby functional groups, thereby altering a molecule's ionization state at physiological pH and affecting its binding affinity to target proteins.[7][8]

-

Bioisostere for Other Groups: The trifluoromethyl group is often used as a bioisostere for groups like methyl, chloro, and even nitro groups, allowing for the fine-tuning of steric and electronic properties.[7][9][10]

The Biphenyl Scaffold: A Privileged Structure

The biphenyl moiety is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets.[11] Its utility stems from:

-

Structural Rigidity and Conformational Flexibility: The biphenyl core provides a semi-rigid backbone that can orient substituents in a defined three-dimensional space, while still allowing for some rotational freedom around the central carbon-carbon bond. This allows for optimal interaction with target binding sites.

-

Versatility for Functionalization: The two phenyl rings offer multiple positions for the introduction of various functional groups, enabling extensive structure-activity relationship (SAR) studies.[12]

-

Proven Therapeutic Relevance: Biphenyl-containing compounds have shown a wide range of pharmacological activities, including acting as antimicrobial, anti-inflammatory, and anticancer agents, as well as modulators of receptors like the NMDA receptor.[12][13][14]

The (4'-Trifluoromethylbiphenyl-3-yl)methanol Core: A Synergistic Combination

The integration of the trifluoromethyl group and the biphenyl scaffold in the form of (4'-Trifluoromethylbiphenyl-3-yl)methanol creates a powerful building block for bioisosteric replacement strategies. The trifluoromethyl group at the 4'-position enhances metabolic stability and lipophilicity, while the biphenyl core provides a versatile platform for further chemical modification. The methanol group at the 3-position serves as a key handle for synthetic elaboration, allowing for the attachment of various pharmacophoric elements.

Synthesis of (4'-Trifluoromethylbiphenyl-3-yl)methanol

The synthesis of functionalized biphenyls is a well-established area of organic chemistry, with several robust methods available.[15] The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for the formation of the biphenyl core structure due to its mild reaction conditions and tolerance of a wide range of functional groups.[12][16]

Retrosynthetic Analysis

A logical retrosynthetic approach to (4'-Trifluoromethylbiphenyl-3-yl)methanol involves disconnecting the biphenyl bond, leading to two key precursors: a boronic acid (or ester) derivative and an aryl halide.

Caption: Retrosynthetic analysis of (4'-Trifluoromethylbiphenyl-3-yl)methanol.

Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of (4'-Trifluoromethylbiphenyl-3-yl)methanol via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

(3-(Hydroxymethyl)phenyl)boronic acid

-

1-Bromo-4-(trifluoromethyl)benzene

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(Hydroxymethyl)phenyl)boronic acid (1.2 equivalents), 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction Initiation: Add potassium carbonate (2.0 equivalents) to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford (4'-Trifluoromethylbiphenyl-3-yl)methanol as a pure compound.

Characterization Data

The identity and purity of the synthesized (4'-Trifluoromethylbiphenyl-3-yl)methanol should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C14H11F3O[17] |

| Molecular Weight | 252.23 g/mol [17][18] |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spectrometry | m/z = 252.08 (M+) |

Case Study: Bioisosteric Replacement of a Labile Methyl Ether

Scenario: A lead compound in a drug discovery program contains a methyl ether moiety that has been identified as a primary site of metabolic oxidation, leading to poor in vivo stability.

Strategy: Employ (4'-Trifluoromethylbiphenyl-3-yl)methanol as a scaffold to replace the metabolically labile portion of the lead compound.

Caption: Workflow for bioisosteric replacement.

Synthetic Elaboration of (4'-Trifluoromethylbiphenyl-3-yl)methanol

The hydroxyl group of (4'-Trifluoromethylbiphenyl-3-yl)methanol can be readily converted to a variety of other functional groups to facilitate coupling with the desired pharmacophore. For example, conversion to a mesylate or tosylate allows for nucleophilic substitution by a pharmacophore containing a suitable nucleophile (e.g., an amine or a thiol).

Experimental Protocol: Mesylation

-

Dissolution: Dissolve (4'-Trifluoromethylbiphenyl-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base and Mesyl Chloride Addition: Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Comparative In Vitro Metabolic Stability Assay

To validate the effectiveness of the bioisosteric replacement, a comparative in vitro metabolic stability assay using liver microsomes should be performed.[5]

Objective: To compare the rate of disappearance of the original lead compound with that of the new analog containing the (4'-Trifluoromethylbiphenyl-3-yl)methyl moiety.

Protocol Outline:

-

Incubation: Incubate the test compounds (lead compound and new analog) at a final concentration of 1 µM with liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system at 37 °C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Quenching: The reaction is stopped at each time point by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound over time.

Expected Outcome and Interpretation

| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Lead Compound | Low | High |

| New Analog | Significantly Higher | Significantly Lower |

A significant increase in the half-life and a corresponding decrease in the intrinsic clearance for the new analog would provide strong evidence for the successful mitigation of the metabolic liability through bioisosteric replacement with the (4'-Trifluoromethylbiphenyl-3-yl)methyl moiety.

Conclusion

The use of (4'-Trifluoromethylbiphenyl-3-yl)methanol as a core scaffold for bioisosteric replacement represents a powerful and rational approach in modern drug design. The synergistic combination of the metabolically robust trifluoromethyl group and the versatile biphenyl framework provides a valuable tool for medicinal chemists to address common drug development challenges such as poor metabolic stability.[2][3] The synthetic accessibility of this scaffold, primarily through well-established cross-coupling methodologies, further enhances its utility in the rapid generation of novel and improved drug candidates.[12][15] By applying the principles and protocols outlined in this guide, researchers can effectively leverage this building block to accelerate their drug discovery efforts.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available from: [Link]

-

Trifluoromethyl group - Wikipedia. Available from: [Link]

-

Design and biological activity of trifluoromethyl containing drugs - Wechem. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications - ACS.org. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) - The University of Aberdeen Research Portal. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. Available from: [Link]

-

Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - RSC Publishing. Available from: [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - NLM Dataset Catalog. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available from: [Link]

-

Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity | Request PDF - ResearchGate. Available from: [Link]

-

Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein–Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed. Available from: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available from: [Link]

-

4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003 - PubChem. Available from: [Link]

-

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol - PubChem. Available from: [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchGate. Available from: [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate. Available from: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available from: [Link]

-

Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water | Organic Letters - ACS Publications. Available from: [Link]

-

A Synthetic Strategy for the Construction of Functionalized Triphenylene Frameworks via Palladium Catalyzed Intramolecular Annulation/Decyanogenative C–H Bond Alkenylation | Organic Letters - ACS Publications. Available from: [Link]

-

Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02685F. Available from: [Link]

-

Synthesis of Biphenyls - ResearchGate. Available from: [Link]

-

Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

[3-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]methanol - C14H11F3O | CSSB00137321077. Available from: [Link]

Sources

- 1. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 13. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol | C14H11F3O | CID 22015014 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fluorinated Biphenyl Scaffolds for Drug Discovery: From Metabolic Shielding to Conformational Control

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive technical overview of fluorinated biphenyl scaffolds. We will move beyond simple descriptions to explore the causal relationships behind experimental choices, offering a self-validating framework for leveraging this powerful structural motif in drug discovery.

The Modern Drug Discovery Challenge: A Tale of Two Scaffolds

The journey of a drug candidate is fraught with challenges, primarily the optimization of its absorption, distribution, metabolism, and excretion (ADME) profile while maintaining high potency and selectivity.[1] Two recurring themes in medicinal chemistry are central to our discussion: the utility of privileged scaffolds and the strategic use of fluorine.

The biphenyl moiety is a classic example of a "privileged scaffold," appearing in numerous approved drugs due to its rigid, well-defined three-dimensional structure that allows for effective interaction with biological targets.[2] However, its hydrocarbon-rich surface often presents a liability, making it susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to rapid clearance and poor bioavailability.[3][4]

Concurrently, fluorine has emerged as a transformative element in medicinal chemistry.[5][6] The judicious incorporation of fluorine can profoundly alter a molecule's properties, but its effects are highly context-dependent.[7][8] This guide focuses on the synergy achieved by combining these two elements, demonstrating how the strategic fluorination of a biphenyl core can overcome its inherent metabolic instability and unlock new pharmacological potential.

Part 1: Strategic Fluorination for Enhanced Metabolic Stability

The primary rationale for introducing fluorine into a biphenyl scaffold is often to block metabolic "hot spots." The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to the oxidative processes that deactivate many drug candidates.[1][5]

The Causality: Blocking CYP450-Mediated Oxidation

CYP450 enzymes typically hydroxylate electron-rich aromatic rings, particularly at the para-position. This is a common and predictable metabolic pathway for biphenyl-containing compounds. By replacing a hydrogen atom at such a metabolically labile site with a fluorine atom, we create a metabolic shield. This substitution does not just increase the bond strength; it also alters the local electronic environment, which can reduce the affinity of the substrate for the enzyme's active site.[1][9] The result is a dramatic increase in the molecule's metabolic half-life and systemic exposure.[7][10]

Field-Proven Protocol: Identifying Metabolic Hot Spots with Microbial Models

A key challenge is to identify the precise site of metabolic attack before investing in extensive synthetic efforts. Microbial models of metabolism, which utilize fungi like Cunninghamella elegans, offer a rapid and effective method for this purpose.[3][4][11] These microorganisms express CYP450 enzymes that mimic mammalian metabolism, allowing for the quick identification of major metabolites.[3][4]

Step-by-Step Methodology: Microbial Biotransformation Assay

-

Culturing: Grow Cunninghamella elegans in a suitable broth medium until a dense mycelial culture is obtained.

-

Incubation: Introduce the non-fluorinated parent biphenyl compound to the culture at a predetermined concentration (e.g., 100 µM).

-

Biotransformation: Allow the incubation to proceed for 24-72 hours under controlled conditions (e.g., 28°C with shaking).

-

Extraction: Separate the mycelia from the broth. Extract the broth and the lysed mycelia with an organic solvent (e.g., ethyl acetate).

-

Analysis: Concentrate the extract and analyze it using LC-MS/MS or GC-MS to identify the structure of the hydroxylated metabolites. The position of the hydroxyl group indicates the primary metabolic hot spot.

-

Validation: Once the labile site is identified (e.g., the 4'-position), the fluorinated analog can be synthesized and re-subjected to the same assay. The absence of metabolism validates the fluorination strategy.[4]

Mandatory Visualization: Metabolic Shielding Workflow

Caption: Workflow for identifying and blocking metabolic hot spots.

Data Presentation: The Impact of Regioselective Fluorination

The case of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen provides a clear example. Its primary route of metabolism is hydroxylation at the 4'-position.

| Compound | Fluorine Position | Metabolic Outcome (C. elegans model) |

| Flurbiprofen | None | Complete conversion to 4'-hydroxyflurbiprofen[4] |

| 2'-Fluoro-flurbiprofen | 2' | Incomplete transformation to hydroxylated products[4] |

| 3'-Fluoro-flurbiprofen | 3' | Almost entirely converted to a single hydroxylated product[4] |

| 4'-Fluoro-flurbiprofen | 4' | Completely stable to metabolism [4] |

This data unequivocally demonstrates that placing the fluorine "shield" at the pre-determined site of metabolic attack is critical for success.

Part 2: Modulating Physicochemical Properties and Binding Affinity

Beyond metabolic stability, fluorination provides a powerful tool to fine-tune other molecular properties crucial for drug efficacy.

Lipophilicity, Acidity, and Permeability

The introduction of fluorine generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and cell penetration.[5][12] However, the effect is not always straightforward. While a single fluorine atom has a modest effect, a trifluoromethyl (-CF3) group can significantly increase lipophilicity.[10] Furthermore, due to its high electronegativity, fluorine can lower the pKa of nearby acidic or basic groups, which can alter solubility and receptor interactions.[5][8]

Conformational Control: A Tool for Pre-organization

Perhaps one of the most sophisticated applications of fluorine is in conformational control.[13] The biphenyl scaffold's two phenyl rings can rotate around the central C-C bond. The optimal binding conformation at a biological target often requires a specific dihedral angle between these rings. Fluorine substitution, particularly at the ortho positions, can introduce steric or electrostatic interactions that restrict this rotation, effectively "locking" the molecule into a more bioactive conformation.[7] This pre-organization can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.[5]

Mandatory Visualization: Conformational Control

Caption: Fluorine-induced conformational restriction enhances binding.

Part 3: Synthetic Methodologies for Constructing Fluorinated Biphenyls

The ability to precisely install fluorine on a biphenyl core is paramount. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biphenyl synthesis.[2][14]

The Workhorse: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely used method for synthesizing fluorinated biphenyls due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents.[10][14][15]